molecular formula C18H11NO2 B165004 N-1-Naphthylphthalimide CAS No. 5333-99-3

N-1-Naphthylphthalimide

Cat. No. B165004
CAS RN: 5333-99-3
M. Wt: 273.3 g/mol
InChI Key: LPCGITYWEFRRFS-UHFFFAOYSA-N
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Description

N-1-Naphthylphthalimide is a chemical compound with the molecular formula C18H11NO2 . It has a molecular weight of 273.2854 . It is also known by other names such as NAPHTHYLPHTHALIMIDE, N-1-, NSC-2371, and 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(1-NAPHTHALENYL)- .


Synthesis Analysis

The synthesis of N-1-Naphthylphthalimide involves a series of steps. The process includes solid phase extraction, ethylation with diazoethane (C2H5N2), and temperature-induced derivatization to N-1-naphthyl phthalimide in the gas chromatograph injector port .


Molecular Structure Analysis

The molecular structure of N-1-Naphthylphthalimide plays a significant role in its properties and applications. The substituent groups in the molecular structure affect the optical and electronic properties .


Chemical Reactions Analysis

N-1-Naphthylphthalimide undergoes various chemical reactions. For instance, it can be converted to the stable N-1-naphthyl phthalimide in the gas chromatograph (GC) injector port for detection and quantitation using a nitrogen-phosphorus detector .


Physical And Chemical Properties Analysis

N-1-Naphthylphthalimide has a molecular weight of 273.2854 and its stereochemistry is achiral . More detailed physical and chemical properties would require specific experimental data.

Scientific Research Applications

Synthesis and Properties

  • Naphthalene diimides (NDIs), including N-1-Naphthylphthalimide, have seen significant developments in their synthesis and properties. These compounds are used in supramolecular chemistry, as sensors, and in host-guest complexes for molecular switching devices such as catenanes and rotaxanes. They also play a role in catalysis through anion-π interactions and interact with DNA for medicinal applications. Advances in their design and synthesis contribute to fields like artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).

Optical and Electronic Applications

  • Naphthalene diimides are used in organic electronic devices due to their electron mobility and crystallinity, which can be adjusted by changing their thiophene content. This versatility makes them suitable for applications in organic field-effect transistors (OFETs) (Durban et al., 2010).

Material Science and Supramolecular Chemistry

  • The chemistry of NDIs extends to material and supramolecular science. Their role in conducting thin films, molecular sensors, and as components in supramolecular ensembles like "nanotubes" is noteworthy. They are also crucial in energy and electron transfer applications, including artificial photosynthesis (Bhosale et al., 2008).

Photophysical Properties and Applications

  • NDIs with fluorine substitution have interesting photophysical properties and are used as n-type semiconductors due to their good solubility and low LUMO energy levels, making them suitable for optoelectronic applications (Huang et al., 2014).

Bioimaging and Cancer Therapy

  • 1,8-Naphthalimide, a related compound, is used in cancer therapy due to its ability to intercalate with DNA. Its structural modifications and interactions with DNA have shown promise in antitumor activities. Additionally, its photophysical properties make it useful in cellular imaging (Tandon et al., 2017).

Fluorescent Chemosensors

  • 1,8-Naphthalimide derivatives are widely used as fluorescent chemosensors due to their photostability, structural flexibility, high fluorescence quantum yield, and large Stokes shift. These properties make them ideal for ion detection, molecular recognition, material applications, and bioimaging (Dong et al., 2020).

Supramolecular Assemblies and Electronics

  • NDIs have been extensively studied for their potential in organic electronics, photovoltaic devices, and flexible displays due to their high electron affinity, charge carrier mobility, and stability. Their role in supramolecular chemistry and mechanoluminescent properties are also areas of growing interest (Bhosale et al., 2021).

Safety And Hazards

N-1-Naphthylphthalimide may cause skin irritation and serious eye damage. It may also cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

N-1-Naphthylphthalimide and its derivatives have potential applications in various fields. For instance, they can be used as emissive materials in organic light-emitting diodes (OLEDs) . Additionally, future work on the genetic engineering of endogenous PIN family genes or design of highly selective PIN inhibitors might be useful in both agriculture and horticulture .

properties

IUPAC Name

2-naphthalen-1-ylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c20-17-14-9-3-4-10-15(14)18(21)19(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCGITYWEFRRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042192
Record name N-1-Naphthylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-1-Naphthylphthalimide

CAS RN

5333-99-3
Record name 2-(1-Naphthalenyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5333-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-1-Naphthylphthalimide
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Record name N-1-Naphthylphthalimide
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Record name N-1-Naphthylphthalimide
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URL https://comptox.epa.gov/dashboard/DTXSID7042192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-1-NAPHTHYLPHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
SM Kanan, N Abdo, M Khalil, X Li… - Applied Catalysis B …, 2011 - Elsevier
… N-1-naphthylphthalimide for the photodecomposition of naptalam irradiated at 254 nm in aqueous solution. This is in contrast to the catalyzed reactions where N-1-naphthylphthalimide …
Number of citations: 24 www.sciencedirect.com
TG Díaz, MI Acedo, AM de La Peña, MS Peña… - Analyst, 1994 - pubs.rsc.org
… , N- 1-naphthylphthalimide. We showed that the absorption spectrum and retention time of the unassigned peak were similar to those of a standard solution of N-1-naphthylphthalimide. …
Number of citations: 21 pubs.rsc.org
Z Talebpour, A Ghassempour, M Shamsipur - Journal of Molecular …, 2003 - Elsevier
Two different processes for degradation of N-1-naphthylphthalamic acid (naptalam, Nap) are known. Formation of 1-naphthylamine (Na) and phthalic acid (Pha) is one of the …
Number of citations: 4 www.sciencedirect.com
HH Patterson - 2011 - digitalcommons.library.umaine.edu
… acid, and N-1-naphthylphthalimide for the photodecomposition of naptalam in aqueous solution. This is in contrast to the catalyzed reactions where N-1-naphthylphthalimide was the …
SM Kanan, SE Nusri - Advanced Materials Research, 2014 - Trans Tech Publ
… This is in contrast to the products found over silver and silver-gold systems doped into the zeolite Y host where N-1-naphthylphthalimide was the sole product indicating the importance …
Number of citations: 12 www.scientific.net
CH Huang, AT Stone - Journal of agricultural and food chemistry, 1999 - ACS Publications
… (1995), the intramolecular catalysis mechanism was considered the predominant hydrolysis pathway of naptalam, and formation of N-1-naphthylphthalimide was suggested to explain …
Number of citations: 24 pubs.acs.org
SM Kanan, MA Moyet - Research on Chemical Intermediates, 2021 - Springer
… and N-1-naphthylphthalimide during the photodecomposition of naptalam irradiated at 254 nm in aqueous solution. Instead, the catalyzed reactions showed N-1-naphthylphthalimide as …
Number of citations: 6 link.springer.com
XD Qing, HL Wu, XH Zhang, Y Li, HW Gu, RQ Yu - Analytica Chimica Acta, 2015 - Elsevier
… Under hydrolytic conditions, NAP rapidly degraded to 1-naphthylamine (NAA), phthalic acid (PHT) and N-1-naphthylphthalimide (NPI), which is displayed in Fig. 4(c). …
Number of citations: 22 www.sciencedirect.com
K Abass, P Reponen, S Mattila, O Pelkonen - Chemico-Biological …, 2009 - Elsevier
… For exact mass measurements the lock mass was N-1-naphthylphthalimide ([M+H] + at m/z 274.0868) and it was delivered into the ionization source through a T-union using a syringe …
Number of citations: 35 www.sciencedirect.com
K Abass, P Reponen, S Mattila, A Rautio, O Pelkonen - Toxicology Letters, 2014 - Elsevier
… For exact mass measurements the lock mass was N-1-naphthylphthalimide ([M+H] + at m/z 274.0868) and it was delivered into the ionization source through a T-union using a syringe …
Number of citations: 27 www.sciencedirect.com

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